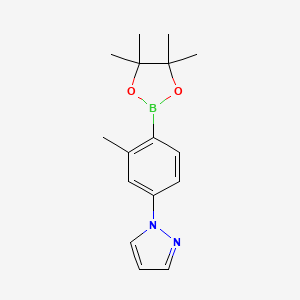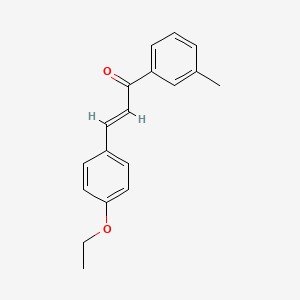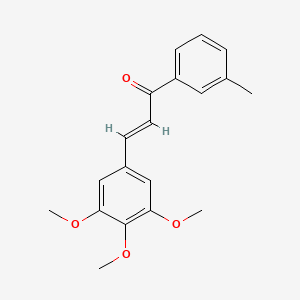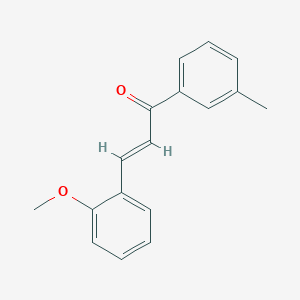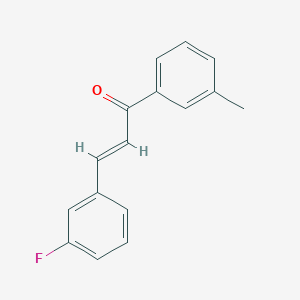
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, also known as 3,4-dimethoxy-N-methyl-benzyl-prop-2-en-1-one, is a naturally occurring compound found in various plants, fungi, and lichens. It has been studied for its effects on the human body, as well as its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines. Finally, it may act as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. It has also been found to have a protective effect on the liver by decreasing the levels of liver enzymes. In addition, it has been found to have an anti-diabetic effect by decreasing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one in laboratory experiments has several advantages. First, it is a naturally occurring compound, so it is readily available and does not require extensive synthesis. Second, it is relatively inexpensive and easy to obtain. Third, it has a wide range of potential applications, making it a useful tool for various types of experiments.
However, there are also some limitations to using (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one in laboratory experiments. First, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations. Second, it has not been extensively studied, so its effects in different contexts may not be known. Finally, it has a relatively low solubility in water, making it difficult to use in certain types of experiments.
Direcciones Futuras
Given the potential applications of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one, there are a variety of potential future directions for research. First, further studies could be done to better understand its mechanism of action. Second, more research could be done to explore its potential applications in various contexts, such as in the treatment of diseases. Third, studies could be done to determine the optimal dosage and route of administration for different types of experiments. Fourth, research could be done to explore the potential synergistic effects of combining (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one with other compounds. Finally, studies could be done to explore the potential therapeutic effects of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one in humans.
Métodos De Síntesis
The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one is a multi-step process. First, an aqueous solution of 3-methylbenzaldehyde and 4-methoxybenzaldehyde is prepared. Then, the two aldehydes are reacted with a base such as sodium hydroxide in a solvent such as methanol. The reaction is heated to a temperature of 80°C, and the product is extracted with ether. Finally, the (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one is obtained by distillation and crystallization.
Aplicaciones Científicas De Investigación
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-oney-N-methyl-benzyl-prop-2-en-1-one has been studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been used as a model for studying enzyme inhibition, as well as for studying the effects of various types of drugs on the human body.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-5-4-6-15(11-13)16(19)9-7-14-8-10-17(20-2)18(12-14)21-3/h4-12H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAVHLRWDFCJIK-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

